N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
“N-(2-Aminoethyl)acetamide” is an organic building block . It is used in laboratory chemicals and in the synthesis of substances .
Synthesis Analysis
“N-(2-Aminoethyl)acetamide” may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .
Molecular Structure Analysis
The molecular formula of “N-(2-Aminoethyl)acetamide” is C4H10N2O and its molecular weight is 102.14 g/mol .
Physical and Chemical Properties Analysis
“N-(2-Aminoethyl)acetamide” has a density of 1.066 g/mL at 25 °C . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Researchers synthesized pyrazole-acetamide derivatives, exploring their use in constructing Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, assessed through various in vitro assays. The study detailed the synthesis process, characterization, and potential applications of these complexes in medicinal chemistry due to their antioxidant properties (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds as Potential Antimicrobial Agents
Another study focused on the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, using 4-acetamide pyrazolone as a starting material. The synthesized compounds demonstrated high biological activity against various microorganisms, suggesting their potential as antimicrobial agents (Aly et al., 2011).
Antipsychotic Potential of Pyrazole Derivatives
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, derived from pyrazole acetamide, showed these compounds have an antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Acetylation in Synthesis of Antimalarial Drugs
A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization and kinetic studies provided insights into efficient synthesis methods for pharmaceutical intermediates (Magadum & Yadav, 2018).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6(12)10-7-4-9-11(5-7)3-2-8/h4-5H,2-3,8H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYTDYMNUIFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.